Dasabuvir, also known as ABT-333, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. [, , ] It acts by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of NS5B, thereby interfering with HCV replication. [, , ] Dasabuvir exhibits potent activity against HCV genotype 1 (both 1a and 1b) but has limited activity against other genotypes. [, , ]
Dasabuvir was developed by AbbVie and is marketed under the brand name Exviera. It is classified as a direct antiviral agent, specifically targeting HCV's replication mechanism by inhibiting the viral polymerase necessary for RNA synthesis. Its mechanism of action involves binding to the polymerase outside the active site, leading to conformational changes that inhibit enzyme function, thereby preventing viral replication .
The synthesis of dasabuvir involves several key steps, primarily utilizing metal-catalyzed coupling reactions. The process begins with the reaction of picolinic acid with toluenesulfonyl chloride, which forms a sulfonamide intermediate. This intermediate is then subjected to further reactions involving nucleophilic substitutions and cyclization steps to yield dasabuvir .
A detailed retrosynthetic analysis indicates that the synthesis can be achieved through a convergent approach, allowing for efficient assembly of the complex molecular structure characteristic of dasabuvir. The final product is typically purified through crystallization or chromatography techniques to ensure high purity and yield .
Dasabuvir has a complex molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with HCV polymerase. The compound's chemical formula is CH{3}{4}$$S, with a molecular weight of approximately 433.53 g/mol. The three-dimensional structure can be represented using its SMILES notation: CC(C)C1=CC(=C(C=C1)C(=O)N2C(=O)C(=CN2C(=O)O)C(C)(C)C)S(=O)(=O)N(C)C)
.
Dasabuvir undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Dasabuvir functions by binding to the non-structural protein 5B polymerase of HCV, specifically inducing an allosteric modulation that inhibits its activity. This inhibition prevents the replication of viral RNA, thereby reducing viral load in infected individuals. The binding occurs at a site distinct from the active site of the enzyme, which is critical for its selectivity against different HCV genotypes .
In clinical studies, dasabuvir has demonstrated high rates of sustained virologic response when used in combination therapies for genotype 1a and 1b infections, showcasing its effectiveness in managing chronic hepatitis C infections .
Dasabuvir exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into oral dosage forms and influence its pharmacokinetics within the human body .
Dasabuvir is primarily used in the treatment of hepatitis C virus infections, particularly effective against genotype 1a and 1b strains. Its application extends beyond antiviral therapy; recent studies have explored its potential in alleviating side effects associated with chemotherapy drugs like 5-fluorouracil by reducing oxidative stress and inflammation in intestinal tissues . This suggests that dasabuvir may have broader therapeutic implications beyond its initial antiviral use.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4